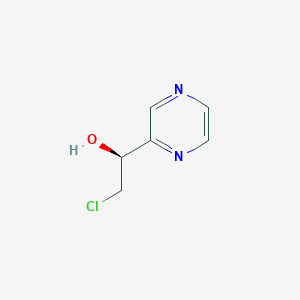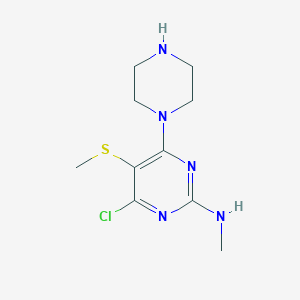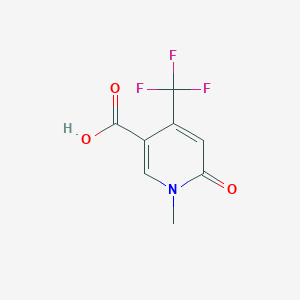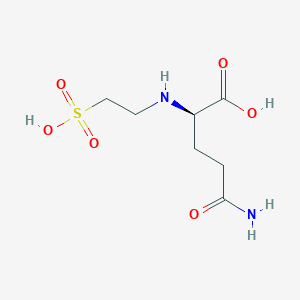
6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine is a heterocyclic compound with the molecular formula C11H12N4O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine typically involves the reaction of appropriate hydrazine derivatives with phenoxy-substituted pyridazine precursors. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hydrazine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 6-Hydrazono-1-methyl-3-phenyl-1,6-dihydropyridazine
- 6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine analogues
Comparison: Compared to similar compounds, this compound is unique due to its specific phenoxy substitution, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H12N4O |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
(Z)-(2-methyl-6-phenoxypyridazin-3-ylidene)hydrazine |
InChI |
InChI=1S/C11H12N4O/c1-15-10(13-12)7-8-11(14-15)16-9-5-3-2-4-6-9/h2-8H,12H2,1H3/b13-10- |
InChI-Schlüssel |
QGDXFIIQTPRVMX-RAXLEYEMSA-N |
Isomerische SMILES |
CN1/C(=N\N)/C=CC(=N1)OC2=CC=CC=C2 |
Kanonische SMILES |
CN1C(=NN)C=CC(=N1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)







![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)



![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)
